Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide is a significant metabolite of nicotine, primarily formed in the human body after nicotine consumption. This compound plays a crucial role in pharmacokinetics and toxicology studies related to tobacco use. Its chemical structure and properties make it an important biomarker for nicotine exposure.
Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide belongs to the class of glucuronides, which are conjugates formed by the addition of glucuronic acid to various substrates. It is categorized under metabolites and is specifically recognized as a major metabolite of nicotine due to its role in the metabolic pathway of tobacco alkaloids .
The synthesis of Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide typically involves enzymatic or chemical glucuronidation processes. The most common method employs uridine diphosphate glucuronic acid and specific transferases that catalyze the reaction between cotinine and glucuronic acid .
The enzymatic synthesis often utilizes human liver microsomes or recombinant enzymes such as UDP-glucuronosyltransferases. These enzymes facilitate the transfer of glucuronic acid from uridine diphosphate glucuronic acid to the nitrogen atom of cotinine, forming Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide .
Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide has a molecular formula of C16H18N2O6 and a molecular weight of approximately 334.32 g/mol. The structural representation includes a glucuronic acid moiety linked to the nitrogen atom of the cotinine structure .
The compound's structural data can be represented using various chemical notation systems, including InChI and SMILES formats. For example:
Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide participates in several biochemical reactions within the body. It can undergo hydrolysis back to cotinine under certain physiological conditions or be further metabolized into other compounds through phase II metabolic pathways.
The stability and reactivity of Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide are influenced by factors such as pH and temperature. The hydrolysis reaction can be catalyzed by various enzymes including beta-glucuronidases, leading to the release of cotinine .
The primary mechanism of action for Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide involves its role as a detoxification product of nicotine metabolism. The conjugation with glucuronic acid facilitates its excretion through urine, thereby reducing the pharmacological effects of nicotine in the body.
Studies have shown that individuals with different genetic polymorphisms in metabolic enzymes may exhibit varying levels of this metabolite, which could influence their response to nicotine and susceptibility to tobacco addiction .
Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide is typically a white to off-white powder. It is soluble in water and organic solvents like methanol but may have limited solubility in non-polar solvents.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its melting point and boiling point data are not extensively documented but can be inferred from similar compounds within its class .
Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide is primarily utilized in toxicology and pharmacology research as a biomarker for nicotine exposure. It aids in understanding nicotine metabolism and assessing exposure levels in epidemiological studies related to smoking and tobacco use.
Additionally, it serves as a reference standard in analytical chemistry for liquid chromatography-tandem mass spectrometry methods aimed at quantifying nicotine metabolites in biological samples .
Cotinine N-(4-Deoxy-4,5-didehydro)-β-D-glucuronide (CAS 146275-15-2) is a structurally defined phase II metabolite formed via glucuronidation of cotinine. Its molecular formula is C₁₆H₁₈N₂O₆, with a molecular weight of 334.32 g/mol. This conjugate features a β-D-glucuronic acid moiety linked to the pyrrolidine nitrogen of cotinine, specifically through the N-glucuronidation pathway [1] [4]. The "4-deoxy-4,5-didehydro" designation refers to the unsaturated glucuronic acid component, where the C4 hydroxyl group is absent, and a double bond exists between C4 and C5 in the sugar ring [4]. This structural configuration enhances water solubility compared to the parent cotinine, facilitating renal excretion. The compound exists as an inner salt (cotinium ion) under physiological conditions, contributing to its stability in biological matrices [4]. Key structural properties are summarized in Table 1.
Table 1: Structural Properties of Cotinine N-(4-Deoxy-4,5-didehydro)-β-D-glucuronide
Property | Value |
---|---|
CAS Registry Number | 146275-15-2 |
Systematic Name | Cotinine N-(β-D-4-Deoxy-4,5-didehydroglucopyranosyl)uronate |
Molecular Formula | C₁₆H₁₈N₂O₆ |
Molecular Weight | 334.32 g/mol |
Glycosidic Bond | β-configuration |
Ionization State | Inner salt (cotinium) at pH 7.4 |
Major Site of Conjugation | Pyrrolidine nitrogen |
This glucuronide conjugate represents a primary elimination pathway for nicotine in humans, accounting for 10-15% of administered nicotine dose [2] [5]. Its formation occurs via a sequential metabolic process:
The metabolism exhibits significant interindividual variability influenced by genetic polymorphisms. Individuals with reduced-function CYP2A6 alleles (prevalent in Japanese populations) exhibit slower nicotine-to-cotinine conversion, resulting in lower overall production of this glucuronide [8]. Conversely, ethnic differences in UGT2B10 activity directly impact glucuronidation efficiency, with African Americans showing higher cotinine glucuronide:cotinine ratios compared to Whites [8]. As a terminal metabolite, it is excreted renally with minimal enterohepatic recirculation. Its quantification in urine provides a sensitive biomarker for total nicotine exposure, integrating both metabolic capacity and intake dose [5] [6]. Population-level data on urinary excretion are presented in Table 2.
Table 2: Quantification in Smokers' Urine
Population Group | % Total Nicotine Metabolites | Cotinine Glucuronide:Cotinine Ratio | Major Influencing Factors |
---|---|---|---|
European Descent | 10-12% | 0.6-0.8 | UGT2B10*2 polymorphism |
African American | 15-18% | 1.1-1.3 | Higher UGT2B10 expression |
Japanese | 8-10% | 0.4-0.6 | High prevalence of reduced-function CYP2A6 |
Native Hawaiian | 10-11% | 0.7-0.9 | Moderate CYP2A6 activity |
The identification of Cotinine N-(4-Deoxy-4,5-didehydro)-β-D-glucuronide emerged from pivotal advances in nicotine metabolism research during the late 20th century. Key milestones include:
This metabolite gained prominence in tobacco research due to its stability in biological samples and correlation with total nicotine dose. It became integral to modern exposure assessment, particularly with the development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods in the early 2000s that enabled specific quantification without hydrolysis [6] [9]. Its application has been crucial for:
The evolution of analytical thresholds illustrates biomarker refinement: initial cotinine cutoffs of >14 ng/ml for distinguishing smokers (1980s) were reduced to >3 ng/ml in plasma by 2021 due to improved detection techniques and reduced population-level secondhand exposure [6].
Comprehensive List of Compounds Mentioned
CAS No.: 13052-73-8
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6